
4-(2-methoxypyridin-3-yl)-6-(4-methylpiperazin-1-yl)pyrimidin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-methoxypyridin-3-yl)-6-(4-methylpiperazin-1-yl)pyrimidin-2-amine is a chemical compound that has gained significant attention in scientific research due to its potential use in the development of novel therapeutic agents. This compound is a pyrimidine derivative that has shown promising results in various studies related to cancer, inflammation, and infectious diseases.
Mécanisme D'action
The exact mechanism of action of 4-(2-methoxypyridin-3-yl)-6-(4-methylpiperazin-1-yl)pyrimidin-2-amine is not fully understood. However, studies have suggested that it works by inhibiting specific enzymes and signaling pathways that play a crucial role in cancer cell growth and inflammation. This compound has been found to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in various preclinical models.
Biochemical and physiological effects:
Studies have reported that this compound has low toxicity and is well-tolerated in animal models. This compound has been found to have a favorable pharmacokinetic profile, with good bioavailability and a long half-life. In addition, this compound has been shown to have good solubility and stability, which are essential factors in drug development.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of using 4-(2-methoxypyridin-3-yl)-6-(4-methylpiperazin-1-yl)pyrimidin-2-amine in lab experiments is its potent inhibitory effect on cancer cell lines. This compound has also shown promising results in the treatment of inflammatory and infectious diseases. However, one of the limitations of this compound is the lack of information regarding its safety and efficacy in humans. Further studies are needed to determine the optimal dosage and potential side effects of this compound.
Orientations Futures
There are several future directions for the research and development of 4-(2-methoxypyridin-3-yl)-6-(4-methylpiperazin-1-yl)pyrimidin-2-amine. One of the most promising areas of research is the development of novel anticancer agents based on this compound. Further studies are needed to determine the optimal dosage, efficacy, and safety of this compound in humans. In addition, this compound has shown potential in the treatment of inflammatory and infectious diseases, and further research is needed to explore its therapeutic potential in these areas. Finally, the development of new synthesis methods and analogs of this compound may lead to the discovery of more potent and selective therapeutic agents.
Méthodes De Synthèse
The synthesis of 4-(2-methoxypyridin-3-yl)-6-(4-methylpiperazin-1-yl)pyrimidin-2-amine involves the reaction of 2-amino-4-(2-methoxypyridin-3-yl)pyrimidine with 1-bromo-4-(4-methylpiperazin-1-yl)butane in the presence of a base. The reaction is carried out in a suitable solvent, and the product is purified through column chromatography. This method has been reported in various research studies and has been found to be efficient in producing the desired compound.
Applications De Recherche Scientifique
4-(2-methoxypyridin-3-yl)-6-(4-methylpiperazin-1-yl)pyrimidin-2-amine has been extensively studied for its potential use in the development of anticancer agents. Studies have shown that this compound has a potent inhibitory effect on various cancer cell lines, including breast cancer, lung cancer, and leukemia. In addition to cancer, this compound has also shown promising results in the treatment of inflammatory diseases and infectious diseases such as tuberculosis.
Propriétés
IUPAC Name |
4-(2-methoxypyridin-3-yl)-6-(4-methylpiperazin-1-yl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N6O/c1-20-6-8-21(9-7-20)13-10-12(18-15(16)19-13)11-4-3-5-17-14(11)22-2/h3-5,10H,6-9H2,1-2H3,(H2,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBGJKWMSOQBSDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC(=NC(=C2)C3=C(N=CC=C3)OC)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-2-iodobenzamide](/img/structure/B5022197.png)
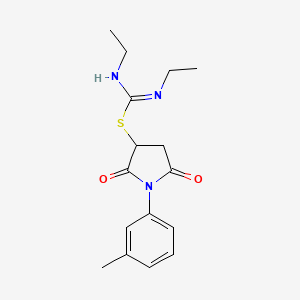
![1-(4-methylphenyl)-3-[(4-methyl-2-pyrimidinyl)thio]-2,5-pyrrolidinedione](/img/structure/B5022207.png)
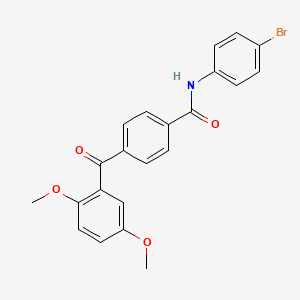
![N~1~-1,3-benzodioxol-5-yl-N~2~-(3,4-dichlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5022229.png)
![2-{[(2,6-dichlorophenoxy)acetyl]amino}ethyl (3,4-dimethyl-2-thioxo-2,3-dihydro-1,3-thiazol-5-yl)carbamate](/img/structure/B5022235.png)
![N-(1-{1-[3-(ethoxymethyl)-4-methoxybenzyl]-4-piperidinyl}-1H-pyrazol-5-yl)acetamide](/img/structure/B5022239.png)
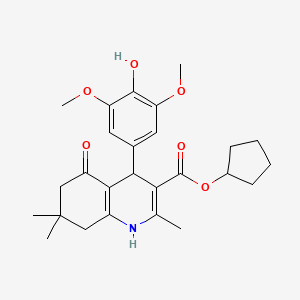
![2-(2-isopropyl-5-methylphenoxy)-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide](/img/structure/B5022264.png)
![N-[3-(4-methoxyphenyl)propyl]-6-(4-methyl-1-piperazinyl)nicotinamide](/img/structure/B5022269.png)
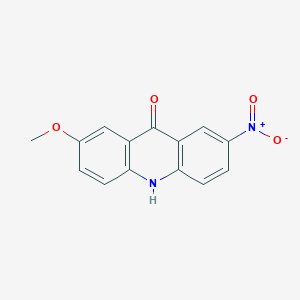
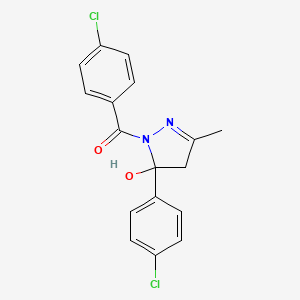
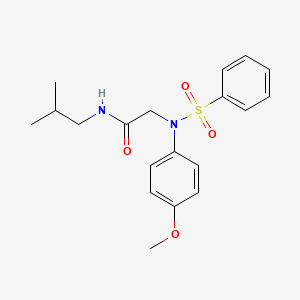
![1-[2-(2,4-dichlorophenoxy)propanoyl]pyrrolidine](/img/structure/B5022326.png)